Cas no 55791-06-5 (benzyl methanesulfonate)

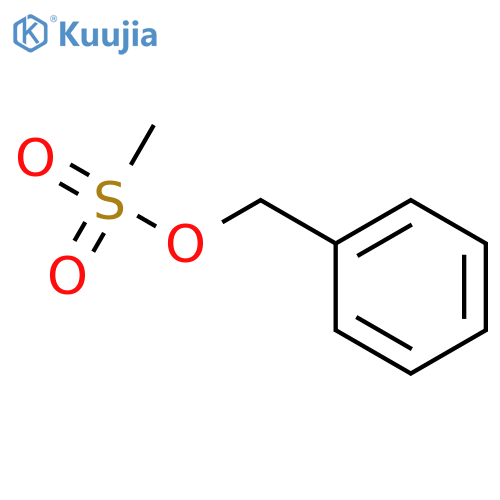

benzyl methanesulfonate structure

商品名:benzyl methanesulfonate

benzyl methanesulfonate 化学的及び物理的性質

名前と識別子

-

- benzyl methanesulfonate

- benzyl mesylate

- Methanesulfonic acid, phenylmethyl ester

- Phenylmethyl methanesulfonate

- 55791-06-5

- G71480

- DTXSID80204362

- MFCD25964568

- AKOS026732519

- ZDKRMIJRCHPKLW-UHFFFAOYSA-N

- SCHEMBL249386

- methanesulfonic acid benzyl ester

-

- インチ: InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

- InChIKey: ZDKRMIJRCHPKLW-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=O)OCC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 186.0351

- どういたいしつりょう: 186.035

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8A^2

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.244

- ふってん: 341.8°C at 760 mmHg

- フラッシュポイント: 160.5°C

- 屈折率: 1.534

- PSA: 43.37

benzyl methanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01C505-1g |

Benzyl methanesulfonate |

55791-06-5 | 98% | 1g |

$104.00 | 2025-02-14 | |

| Aaron | AR01C505-250mg |

Benzyl methanesulfonate |

55791-06-5 | 98% | 250mg |

$39.00 | 2025-02-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170121-5g |

Benzyl methanesulfonate |

55791-06-5 | 98% | 5g |

¥3424.00 | 2024-05-08 | |

| 1PlusChem | 1P01C4RT-5g |

benzyl methanesulfonate |

55791-06-5 | 95% | 5g |

$296.00 | 2024-04-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170121-1g |

Benzyl methanesulfonate |

55791-06-5 | 98% | 1g |

¥836.00 | 2024-05-08 | |

| Aaron | AR01C505-5g |

Benzyl methanesulfonate |

55791-06-5 | 98% | 5g |

$363.00 | 2025-02-14 | |

| A2B Chem LLC | AW44873-1g |

benzyl methanesulfonate |

55791-06-5 | 95% | 1g |

$79.00 | 2024-04-19 | |

| 1PlusChem | 1P01C4RT-1g |

benzyl methanesulfonate |

55791-06-5 | 95% | 1g |

$86.00 | 2024-04-29 | |

| A2B Chem LLC | AW44873-5g |

benzyl methanesulfonate |

55791-06-5 | 95% | 5g |

$271.00 | 2024-04-19 | |

| Aaron | AR01C505-100mg |

Benzyl methanesulfonate |

55791-06-5 | 98% | 100mg |

$24.00 | 2025-02-14 |

benzyl methanesulfonate 関連文献

-

1. Kinetic and spectroscopic characterisation of highly reactive methanesulfonates. Leaving group effects for solvolyses and comments on geminal electronic effects influencing SN1 reactivityT. William Bentley,Manfred Christl,Ralf Kemmer,Gareth Llewellyn,John E. Oakley J. Chem. Soc. Perkin Trans. 2 1994 2531

-

F. Olivito,P. Costanzo,M. L. Di Gioia,M. Nardi,Oliverio M.,A. Procopio Org. Biomol. Chem. 2018 16 7753

-

Hyunjoo Lee,Young Mee Jung,Keun Im Lee,Hoon Sik Kim,Ho Seok Park RSC Adv. 2013 3 25944

-

Olga Iliashevsky,Liron Amir,Robert Glaser,Robert S. Marks,N. Gabriel Lemcoff J. Mater. Chem. 2009 19 6616

-

Laura K. G. Ackerman,Lukiana L. Anka-Lufford,Marina Naodovic,Daniel J. Weix Chem. Sci. 2015 6 1115

55791-06-5 (benzyl methanesulfonate) 関連製品

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬